molecular formula C24H32N4O4 B11511512 3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11511512
M. Wt: 440.5 g/mol
InChI Key: AFLRNRMRKDHSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two 3,4-diethoxyphenyl groups attached to a triazole ring through a methylene bridge

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

3,5-bis[(3,4-diethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C24H32N4O4/c1-5-29-19-11-9-17(13-21(19)31-7-3)15-23-26-27-24(28(23)25)16-18-10-12-20(30-6-2)22(14-18)32-8-4/h9-14H,5-8,15-16,25H2,1-4H3

InChI Key

AFLRNRMRKDHSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN=C(N2N)CC3=CC(=C(C=C3)OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves a multi-step process. One common method is the reaction of 3,4-diethoxybenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    BIS[(3,4-DIMETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with methoxy groups instead of ethoxy groups.

    BIS[(3,4-DIHYDROXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with hydroxy groups instead of ethoxy groups.

    BIS[(3,4-DIMETHYLAMINOPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but with dimethylamino groups instead of ethoxy groups.

Uniqueness

BIS[(3,4-DIETHOXYPHENYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups can also affect the compound’s ability to interact with molecular targets, potentially leading to different biological effects compared to similar compounds .

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